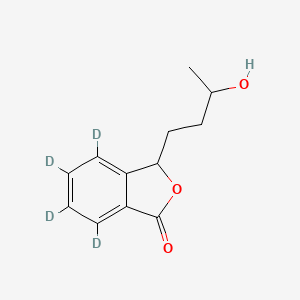

10-OH-NBP-d4

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C12H14O3 |

|---|---|

Molekulargewicht |

210.26 g/mol |

IUPAC-Name |

4,5,6,7-tetradeuterio-3-(3-hydroxybutyl)-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C12H14O3/c1-8(13)6-7-11-9-4-2-3-5-10(9)12(14)15-11/h2-5,8,11,13H,6-7H2,1H3/i2D,3D,4D,5D |

InChI-Schlüssel |

BOPXPQRBGFXGQN-QFFDRWTDSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(OC2=O)CCC(C)O)[2H])[2H] |

Kanonische SMILES |

CC(CCC1C2=CC=CC=C2C(=O)O1)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 10-OH-NBP-d4: Chemical Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-OH-NBP-d4 is the deuterated form of 10-hydroxy-3-n-butylphthalide (10-OH-NBP), a primary hydroxylated metabolite of 3-n-butylphthalide (NBP). NBP, a compound originally isolated from the seeds of Apium graveolens (celery), has demonstrated significant neuroprotective effects and is clinically used in the treatment of ischemic stroke. The metabolite, 10-OH-NBP, is of particular interest due to its ability to penetrate the blood-brain barrier (BBB). The deuterium-labeled analog, this compound, serves as a critical internal standard for quantitative bioanalytical studies, enabling precise and accurate measurements of 10-OH-NBP concentrations in complex biological matrices through mass spectrometry-based methods.[1] This guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of this compound.

Chemical Structure and Properties

While the exact location of the four deuterium (B1214612) atoms in commercially available this compound is often not explicitly detailed by suppliers, deuteration is typically performed on the butyl chain to prevent kinetic isotope effects from influencing metabolic pathways. For the purpose of this guide, we will represent the structure with deuterium atoms on the terminal methyl and adjacent methylene (B1212753) groups of the butyl chain, a common deuteration strategy for internal standards.

IUPAC Name: 3-(butyl-d4)-7-hydroxyisobenzofuran-1(3H)-one (tentative)

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value (3-n-butylphthalide) | Estimated Value (this compound) | Reference |

| Molecular Formula | C₁₂H₁₄O₂ | C₁₂H₁₀D₄O₃ | N/A |

| Molecular Weight | 190.24 g/mol | 210.27 g/mol | [2] |

| Appearance | Clear oily liquid | Likely a solid or oil | [2] |

| Boiling Point | 177-178 °C at 15 mmHg | Higher than NBP due to hydroxylation | [2] |

| Solubility | Slightly soluble in water; soluble in oil | More soluble in water than NBP | [2] |

| LogP | 2.8 | Lower than NBP due to hydroxylation | [2] |

Synthesis

A detailed, publicly available synthesis protocol for this compound is scarce. However, a plausible synthetic route can be inferred from general methods for the synthesis of deuterated compounds and the metabolism of NBP. The synthesis would likely involve the introduction of deuterium atoms to a suitable precursor of the butyl side chain, followed by the construction of the phthalide (B148349) ring system and subsequent hydroxylation.

A potential synthetic pathway could involve the following conceptual steps:

References

An In-depth Technical Guide to the Synthesis and Purification of 10-OH-NBP-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and purification of 10-hydroxy-3-n-butylphthalide-d4 (10-OH-NBP-d4). As a deuterated internal standard of a major metabolite of 3-n-butylphthalide (NBP), a compound with significant neuroprotective effects, this compound is a critical tool for pharmacokinetic and metabolic studies. This document outlines a plausible multi-step synthetic route, beginning with the synthesis of the NBP core, followed by selective hydroxylation and the introduction of a deuterium (B1214612) label. Detailed purification protocols and analytical characterization techniques are also presented. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to ensure clarity and reproducibility.

Introduction

3-n-Butylphthalide (NBP) is a compound originally isolated from the seeds of Apium graveolens (celery) and has been approved for the treatment of cerebral ischemia. Its therapeutic potential is attributed to its neuroprotective properties. The metabolism of NBP in humans is extensive, leading to several metabolites, with 10-hydroxy-NBP (10-OH-NBP) being one of the major circulating metabolites. To accurately quantify NBP and its metabolites in biological matrices, stable isotope-labeled internal standards are indispensable. This compound, with four deuterium atoms, serves as an ideal internal standard for mass spectrometry-based bioanalysis, as it exhibits nearly identical chemical and physical properties to the unlabeled analyte but is distinguishable by its mass.

This guide details a proposed synthetic and purification strategy for this compound, designed to be a valuable resource for researchers in drug metabolism, pharmacokinetics, and medicinal chemistry.

Proposed Synthesis of this compound

The proposed synthesis of this compound is a multi-step process that begins with the synthesis of the 3-n-butylphthalide (NBP) scaffold, followed by selective hydroxylation and the incorporation of deuterium atoms.

Synthesis of 3-n-Butylphthalide (NBP)

A common and effective method for the synthesis of 3-n-butylphthalide involves the reduction of 2-pentanoylbenzoic acid.

Step 1: Friedel-Crafts Acylation of Benzene (B151609) with Valeryl Chloride The synthesis commences with the Friedel-Crafts acylation of benzene with valeryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 2-pentanoylbenzoic acid.

Step 2: Reduction of 2-Pentanoylbenzoic Acid The resulting keto acid is then reduced to form 3-n-butylphthalide. This can be achieved using a reducing agent like sodium borohydride (B1222165) (NaBH₄) followed by acidification to promote lactonization.

Selective Hydroxylation of 3-n-Butylphthalide

The introduction of a hydroxyl group at the 10-position (ω-1 position of the butyl chain) can be achieved through a regioselective oxidation. Biocatalytic methods using specific microorganisms or enzymatic systems have been shown to be effective for this transformation. Alternatively, chemical methods involving directed C-H oxidation can be employed.

Introduction of the d4-Label

The deuterium atoms are strategically introduced into the butyl chain. The most efficient approach is to utilize a deuterated starting material.

Proposed Route for d4-Labeling: The synthesis would start with a commercially available deuterated valeric acid, such as pentanoic-4,4,5,5-d4 acid. This deuterated acid would then be converted to the corresponding acid chloride and used in the Friedel-Crafts acylation as described in section 2.1. This ensures the stable incorporation of the deuterium label in the final product.

Experimental Protocols

Synthesis of 2-(Pentanoyl-4,4,5,5-d4)benzoic Acid

| Reagent/Parameter | Value/Condition |

| Starting Material | Pentanoic-4,4,5,5-d4 acid |

| Reagent 1 | Thionyl chloride (SOCl₂) |

| Reagent 2 | Benzene |

| Catalyst | Aluminum chloride (AlCl₃) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 4-6 hours |

| Work-up | Quenching with ice-water, extraction with DCM |

Procedure:

-

To a solution of pentanoic-4,4,5,5-d4 acid in DCM, add thionyl chloride dropwise at 0 °C.

-

Stir the mixture at room temperature for 2 hours.

-

Remove the solvent under reduced pressure to obtain the crude acid chloride.

-

In a separate flask, add AlCl₃ to a solution of benzene in DCM at 0 °C.

-

Add the crude acid chloride dropwise to the benzene solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Pour the reaction mixture into a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the product.

Synthesis of 3-(n-Butyl-d4)phthalide (NBP-d4)

| Reagent/Parameter | Value/Condition |

| Starting Material | 2-(Pentanoyl-4,4,5,5-d4)benzoic acid |

| Reagent | Sodium borohydride (NaBH₄) |

| Solvent | Methanol |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-3 hours |

| Work-up | Acidification with HCl, extraction with ethyl acetate (B1210297) |

Procedure:

-

Dissolve 2-(pentanoyl-4,4,5,5-d4)benzoic acid in methanol.

-

Cool the solution to 0 °C and add NaBH₄ portion-wise.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Acidify the mixture with 2M HCl to promote lactonization.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield NBP-d4.

Synthesis of this compound

| Reagent/Parameter | Value/Condition |

| Starting Material | 3-(n-Butyl-d4)phthalide (NBP-d4) |

| Method | Biocatalytic hydroxylation (e.g., using Penicillium sp.) |

| Culture Medium | Potato Dextrose Broth (PDB) |

| Incubation Time | 5-7 days |

| Temperature | 25-28 °C |

| Work-up | Extraction with ethyl acetate |

Procedure:

-

Prepare a culture of a suitable microorganism (e.g., Penicillium sp.) in PDB.

-

Add a solution of NBP-d4 in a suitable solvent (e.g., ethanol) to the culture.

-

Incubate the culture with shaking for 5-7 days.

-

Extract the culture broth with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Purification Protocol

The crude this compound is purified using a two-step chromatographic process.

Flash Column Chromatography

| Parameter | Specification |

| Stationary Phase | Silica (B1680970) gel (60-120 mesh) |

| Mobile Phase | Hexane:Ethyl Acetate gradient |

| Elution | Gradient elution from 10% to 50% Ethyl Acetate in Hexane |

| Monitoring | Thin Layer Chromatography (TLC) |

Procedure:

-

Load the crude product onto a silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane.

-

Collect fractions and monitor by TLC.

-

Combine the fractions containing the desired product and concentrate.

Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining high purity this compound, preparative HPLC is recommended.

| Parameter | Specification |

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile:Water gradient |

| Detection | UV at 230 nm |

| Flow Rate | 10-20 mL/min |

Procedure:

-

Dissolve the partially purified product in the mobile phase.

-

Inject the solution onto the preparative HPLC system.

-

Collect the fraction corresponding to the this compound peak.

-

Lyophilize or evaporate the solvent to obtain the pure product.

Analytical Characterization

The identity and purity of the synthesized this compound are confirmed by the following analytical techniques:

| Technique | Expected Results |

| ¹H NMR | Spectrum consistent with the structure, with reduced signal intensity for the protons at the d4-labeled positions. |

| ²H NMR | Presence of signals corresponding to the deuterium atoms. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the mass of this compound (e.g., [M+H]⁺). |

| Purity (by HPLC) | >98% |

Visualizations

Caption: Proposed synthetic pathway for this compound.

Caption: Purification workflow for this compound.

Conclusion

This technical guide presents a detailed and plausible approach for the synthesis and purification of this compound. By utilizing a deuterated starting material and employing a combination of chemical synthesis and biocatalysis, this methodology provides a clear pathway for obtaining this essential internal standard. The outlined purification and analytical procedures will ensure the high purity and structural integrity of the final product, making it suitable for demanding bioanalytical applications in the research and development of NBP-based therapeutics.

Isotopic Purity of 10-OH-NBP-d4 for Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of 10-hydroxy-N-benzyl-4-pyridone-d4 (10-OH-NBP-d4), a deuterated internal standard crucial for accurate quantification in mass spectrometry-based assays. Ensuring the high isotopic purity of internal standards is paramount for the reliability and reproducibility of bioanalytical methods in research and drug development.

Introduction to Deuterated Internal Standards

In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-IS) are the gold standard for correcting analytical variability. Deuterated standards, where one or more hydrogen atoms are replaced by deuterium (B1214612), are chemically almost identical to the analyte of interest. This near-identity ensures they co-elute chromatographically and experience similar ionization effects, effectively compensating for variations in sample preparation, injection volume, and instrument response.

This compound is the deuterated analog of 10-hydroxy-N-benzyl-4-pyridone (10-OH-NBP). The four deuterium atoms provide a sufficient mass shift to distinguish it from the unlabeled analyte in a mass spectrometer, while its chemical properties remain virtually unchanged.

The Critical Role of Isotopic Purity

The isotopic purity of a deuterated internal standard is a critical parameter that directly impacts the accuracy of quantitative results. It is defined as the percentage of the deuterated molecule that contains the specified number of deuterium atoms. Impurities in the form of unlabeled analyte (d0) or molecules with fewer than the intended number of deuterium atoms (d1, d2, d3) can lead to interference with the analyte signal, especially at the lower limit of quantification (LLOQ).

High isotopic purity, typically exceeding 98%, is essential to minimize this "cross-talk" between the internal standard and the analyte. The contribution of the unlabeled analyte in the internal standard solution to the analyte's response should be negligible, generally less than 5% of the LLOQ response.

Quantitative Data on Isotopic Purity

The following tables present exemplary data for a high-purity batch of this compound. This data is representative of what is expected for a standard suitable for regulated bioanalysis.

Table 1: Isotopic Distribution of a Representative this compound Standard

| Isotopologue | Relative Abundance (%) |

| d0 (Unlabeled) | 0.2 |

| d1 | 0.5 |

| d2 | 1.3 |

| d3 | 3.0 |

| d4 (Fully Labeled) | 95.0 |

Table 2: Key Isotopic Purity Specifications for this compound

| Parameter | Specification |

| Chemical Purity | > 99% |

| Isotopic Enrichment (d4) | ≥ 98% |

| Contribution to Unlabeled Analyte (d0) | < 0.5% |

Experimental Protocols

Protocol for Determining Isotopic Purity of this compound by LC-MS

This protocol outlines a general procedure for verifying the isotopic purity of a this compound standard.

1. Materials and Reagents:

-

This compound standard

-

10-OH-NBP reference standard

-

LC-MS grade methanol (B129727), acetonitrile (B52724), and water

-

LC-MS grade formic acid

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

2. Sample Preparation:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to 1 µg/mL in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

3. LC-MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then re-equilibrate.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Acquisition Mode: Full scan from m/z 100 to 500

-

Resolution: Set to a high resolution (e.g., > 30,000) to ensure baseline separation of the isotopologues.

-

4. Data Analysis:

-

Extract the ion chromatograms for the unlabeled 10-OH-NBP (d0) and the deuterated isotopologues (d1, d2, d3, and d4).

-

Integrate the peak areas for each isotopologue.

-

Calculate the relative abundance of each isotopologue as a percentage of the total peak area of all isotopologues.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in mass spectrometry.

Caption: Chemical relationship between the analyte and its deuterated internal standard.

Caption: Experimental workflow for bioanalysis using a deuterated internal standard.

Stability and Storage of 10-OH-NBP-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the best practices for assessing the stability and defining the optimal storage conditions for 10-hydroxy-N-benzylpiperazine-d4 (10-OH-NBP-d4). As a deuterated internal standard, the integrity and stability of this compound are paramount for ensuring the accuracy and reliability of bioanalytical methods. This document outlines recommended experimental protocols, data presentation formats, and the fundamental principles of stability testing in a regulated environment.

Disclaimer: This guide is based on established principles for the stability testing of deuterated internal standards. As of the time of writing, specific quantitative stability data for this compound is not publicly available. Therefore, the tables presented herein are illustrative templates, and the protocols are generalized best-practice recommendations. It is imperative to perform compound-specific validation studies to establish definitive stability parameters.

Introduction to this compound and Its Role in Bioanalysis

This compound is the deuterated form of 10-hydroxy-N-benzylpiperazine, a metabolite of N-benzylpiperazine (BZP). BZP is known to undergo hydroxylation as a primary metabolic pathway[1][2][3][4]. In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, stable isotope-labeled internal standards like this compound are considered the gold standard. They are chemically and physically almost identical to the analyte of interest (10-OH-NBP), ensuring that they behave similarly during sample preparation, extraction, and chromatographic analysis. This co-elution and similar behavior help to accurately compensate for variations in sample processing and matrix effects, leading to more precise and accurate quantification of the target analyte[5].

The stability of an internal standard is a critical parameter that must be thoroughly evaluated during bioanalytical method validation, as outlined in regulatory guidelines such as the ICH M10. Degradation of the internal standard can lead to an inaccurate representation of the analyte concentration, compromising the integrity of pharmacokinetic, toxicokinetic, and other clinical and non-clinical studies.

Recommended Storage Conditions

While specific stability data for this compound is not available, general best practices for deuterated analytical standards suggest the following storage conditions to minimize degradation. For instance, reference materials from suppliers like Cerilliant often recommend freezing for long-term storage of similar deuterated standards.

Table 1: Recommended General Storage Conditions for this compound

| Form | Recommended Storage Temperature | Packaging and Environment |

| Solid (Neat) | -20°C or colder for long-term | In a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption. |

| Stock Solution | -20°C or colder for long-term | In a tightly sealed, light-resistant (amber) vial. The choice of solvent is critical; methanol (B129727) or acetonitrile (B52724) are common choices for stock solutions of deuterated standards. |

| Working Solution | 2-8°C for short-term use | In a tightly sealed, light-resistant vial. Prepare fresh as needed or validate for short-term stability at this temperature. |

Stability Assessment Protocols

A comprehensive stability assessment for this compound should be conducted as part of the bioanalytical method validation process. This involves evaluating its stability in both the neat form (as a solid), in solution (stock and working solutions), and in the biological matrix of interest (e.g., plasma, urine) under various conditions that mimic sample handling and storage.

Stock and Working Solution Stability

The stability of stock and working solutions of this compound should be evaluated under the intended storage conditions.

Experimental Protocol: Stock Solution Stability

-

Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

-

Storage: Aliquot the stock solution into multiple vials and store them under the proposed long-term storage condition (e.g., -20°C).

-

Analysis: At specified time points (e.g., 0, 1, 3, 6, and 12 months), retrieve an aliquot.

-

Comparison: Compare the response of the stored solution against a freshly prepared stock solution of the same concentration.

-

Acceptance Criteria: The mean response of the stored solution should be within ±10% of the fresh solution.

A similar protocol should be followed for working solutions, assessing their stability at both refrigerated (2-8°C) and room temperature to cover short-term handling.

Stability in Biological Matrix

The stability of this compound must be determined in the same biological matrix as the study samples. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term stability.

Experimental Protocol: Freeze-Thaw Stability in Matrix

-

Preparation: Spike a blank biological matrix with this compound at low and high concentrations.

-

Freeze-Thaw Cycles: Subject the samples to a minimum of three freeze-thaw cycles. A single cycle consists of freezing the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, followed by thawing unassisted at room temperature.

-

Analysis: After the final thaw, process and analyze the samples.

-

Comparison: Compare the concentrations of the freeze-thaw samples against freshly prepared samples (time zero).

-

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Table 2: Illustrative Data Presentation for Freeze-Thaw Stability of this compound in Human Plasma

| Concentration Level | Number of Cycles | Mean Measured Concentration (ng/mL) | Nominal Concentration (ng/mL) | Accuracy (%) |

| Low QC | 3 | Data to be generated | 10 | Calculate |

| High QC | 3 | Data to be generated | 500 | Calculate |

Experimental Protocol: Short-Term (Bench-Top) Stability in Matrix

-

Preparation: Spike a blank biological matrix with this compound at low and high concentrations.

-

Storage: Place the samples at room temperature for a duration that simulates the expected sample handling time (e.g., 4, 8, or 24 hours).

-

Analysis: Process and analyze the samples.

-

Comparison: Compare the concentrations of the bench-top stability samples against freshly prepared samples.

-

Acceptance Criteria: The mean concentration should be within ±15% of the nominal concentration.

Experimental Protocol: Long-Term Stability in Matrix

-

Preparation: Prepare a sufficient number of aliquots of spiked matrix samples at low and high concentrations.

-

Storage: Store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C).

-

Analysis: At specified time points (e.g., 0, 1, 3, 6, 12 months), analyze a set of the stored samples.

-

Comparison: Compare the concentrations of the stored samples against freshly prepared samples.

-

Acceptance Criteria: The mean concentration should be within ±15% of the nominal concentration.

Table 3: Illustrative Data Presentation for Long-Term Stability of this compound in Human Plasma at -80°C

| Concentration Level | Storage Duration (Months) | Mean Measured Concentration (ng/mL) | Nominal Concentration (ng/mL) | Accuracy (%) |

| Low QC | 1 | Data to be generated | 10 | Calculate |

| High QC | 1 | Data to be generated | 500 | Calculate |

| Low QC | 3 | Data to be generated | 10 | Calculate |

| High QC | 3 | Data to be generated | 500 | Calculate |

| Low QC | 6 | Data to be generated | 10 | Calculate |

| High QC | 6 | Data to be generated | 500 | Calculate |

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.

Experimental Protocol: Forced Degradation

-

Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions: Subject the solutions to various stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat at a high temperature (e.g., 105°C) in solid form and in solution.

-

Photostability: Expose to light according to ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples using the developed analytical method (e.g., LC-MS/MS) to assess the degradation and to separate the parent compound from any degradation products.

-

Objective: The goal is to achieve partial degradation (typically 5-20%) to demonstrate that the analytical method can distinguish the intact compound from its degradants.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the workflows for key stability experiments.

Caption: Workflow for key stability assessments of this compound.

Signaling Pathways

The concept of a "signaling pathway" in a biological context is not applicable to this compound. As a deuterated internal standard, its function is purely analytical. It is designed to be chemically inert in the biological system to the extent that it accurately reflects the behavior of its non-deuterated analogue for the purpose of quantification. It is not intended to have any pharmacological effect or to interact with biological signaling cascades.

Conclusion

References

- 1. academic.oup.com [academic.oup.com]

- 2. Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. legal-high-inhaltsstoffe.de [legal-high-inhaltsstoffe.de]

- 4. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 5. globalresearchonline.net [globalresearchonline.net]

The Gold Standard: A Technical Guide to the Use of 10-OH-NBP-d4 as an Internal Standard for the Quantification of 10-hydroxy-NBP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the accurate quantification of 10-hydroxy-NBP, a major metabolite of 3-n-butylphthalide (NBP), using its deuterated analog, 10-OH-NBP-d4, as an internal standard. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry, offering unparalleled accuracy and precision by compensating for variability in sample preparation and instrument response.

Physicochemical Properties of Analyte and Internal Standard

A thorough understanding of the physicochemical properties of both the analyte and the internal standard is fundamental for method development. The key properties of 10-hydroxy-NBP and its deuterated internal standard, this compound, are summarized in the table below. The deuterated standard is chemically identical to the analyte, with the only difference being the increased mass due to the substitution of hydrogen atoms with deuterium. This near-identical chemical nature ensures they behave similarly during sample processing and chromatographic separation.

| Property | 10-hydroxy-NBP | This compound |

| Chemical Formula | C₁₂H₁₄O₃ | C₁₂H₁₀D₄O₃ |

| Molecular Weight | 206.24 g/mol | 210.26 g/mol |

| Appearance | White to off-white solid | White to off-white solid |

| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and DMF | Soluble in methanol, ethanol, DMSO, and DMF |

| Primary Use | Analyte | Internal Standard for mass spectrometry |

Metabolic Pathway of 3-n-butylphthalide (NBP)

10-hydroxy-NBP is a significant circulating metabolite of 3-n-butylphthalide (NBP), a compound investigated for its therapeutic potential. The metabolic conversion of NBP to 10-hydroxy-NBP primarily occurs through hydroxylation of the alkyl side chain. This biotransformation is catalyzed by several cytochrome P450 (CYP) enzymes, with CYP3A4, CYP2E1, and CYP1A2 playing key roles. Understanding this pathway is crucial for interpreting pharmacokinetic and pharmacodynamic data.

Experimental Protocol: Quantification of 10-hydroxy-NBP in Human Plasma

The following protocol is based on a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of NBP and its major metabolites, including 10-hydroxy-NBP, in human plasma.[1] This method utilizes deuterated internal standards to ensure high accuracy and precision.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.

-

Aliquoting: In a clean microcentrifuge tube, add 100 µL of human plasma.

-

Internal Standard Spiking: Add 10 µL of a working solution of this compound (concentration should be optimized based on the expected analyte concentration range) to the plasma sample.

-

Protein Precipitation: Add 300 µL of ice-cold methanol to the sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The separation and detection of 10-hydroxy-NBP and its internal standard are achieved using a reversed-phase LC column coupled with a tandem mass spectrometer.

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 5 mM Ammonium Acetate in Water |

| Mobile Phase B | Methanol-Acetonitrile mixture |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Gradient Elution | A gradient program should be optimized to ensure baseline separation of 10-hydroxy-NBP from isomers. |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Scan Type | Selected Reaction Monitoring (SRM) |

| SRM Transitions | |

| 10-hydroxy-NBP | Precursor Ion (m/z): 207.1, Product Ion (m/z): 171.1[2] |

| This compound (Internal Standard) | Precursor Ion (m/z): 211.1, Product Ion (m/z): 175.1 (anticipated) |

| Capillary Voltage | Optimized for maximum signal intensity |

| Source Temperature | Optimized for efficient desolvation |

| Gas Flow Rates | Optimized for ion formation and transmission |

Quantitative Performance

The use of this compound as an internal standard allows for the establishment of a robust and reliable quantitative assay. The following table summarizes the performance characteristics of a validated method for the quantification of 10-hydroxy-NBP in human plasma.[1]

| Parameter | Performance Metric |

| Linearity Range | 3.00 - 2400 ng/mL[1] |

| Lower Limit of Quantification (LLOQ) | 3.00 ng/mL[1] |

| Precision (%RSD) | Intra- and inter-day precision are expected to be within ±15%. |

| Accuracy (%Bias) | Intra- and inter-day accuracy are expected to be within ±15% of the nominal value. |

| Correlation Coefficient (r²) | > 0.99 |

Experimental Workflow

The overall experimental workflow for the quantification of 10-hydroxy-NBP using this compound as an internal standard is a systematic process that ensures the generation of high-quality data. The key steps are outlined in the diagram below.

References

The Pivotal Role of 10-OH-NBP-d4 in Advancing Pharmacokinetic Studies of 3-n-Butylphthalide (NBP)

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of 10-hydroxy-3-n-butylphthalide-d4 (10-OH-NBP-d4) in the pharmacokinetic analysis of 3-n-butylphthalide (NBP), a significant therapeutic agent for ischemic stroke. As the field of drug metabolism and pharmacokinetics (DMPK) increasingly relies on high-precision analytical techniques, the use of deuterated internal standards has become paramount for ensuring data integrity and accuracy. This document outlines the metabolic fate of NBP, details the quantitative bioanalytical methodologies employing this compound, and presents key pharmacokinetic data, offering a comprehensive resource for scientists in drug development.

Introduction: The Significance of Deuterated Internal Standards

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are indispensable for correcting analytical variability.[1] Deuterated internal standards, where hydrogen atoms are replaced by deuterium, are considered the gold standard.[1] Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they co-elute and experience similar ionization effects, thus compensating for variations in sample preparation, injection volume, and instrument response.[1][2] The use of a deuterated internal standard like this compound is crucial for the accurate quantification of 10-OH-NBP, a major active metabolite of NBP.[3]

Metabolic Pathway of 3-n-Butylphthalide (NBP)

3-n-butylphthalide (NBP) undergoes extensive metabolism in the body, primarily through hydroxylation and subsequent oxidation.[4][5] The principal metabolic pathways involve hydroxylation of the alkyl side chain, leading to the formation of several key metabolites.[4] Among these, 10-hydroxy-NBP (M3-2) is a major circulating metabolite, with plasma exposure levels significantly higher than the parent drug, NBP.[4][6] Other significant metabolites include 10-keto-NBP (M2), 3-hydroxy-NBP (M3-1), and NBP-11-oic acid (M5-2).[4][5] The biotransformation of NBP is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4, CYP2E1, and CYP1A2.[4]

Metabolic Pathway of 3-n-Butylphthalide (NBP).

The Role of this compound in Quantitative Bioanalysis

The accurate quantification of NBP and its metabolites is crucial for understanding its pharmacokinetic profile and ensuring its safety and efficacy.[3] Given the complexity of biological matrices like plasma and brain tissue, a robust analytical method is essential. The use of deuterated internal standards for NBP and its major metabolites, including this compound, significantly enhances the reliability of LC-MS/MS assays by compensating for matrix effects.[3]

The following table summarizes the key pharmacokinetic parameters of NBP and its major metabolites in humans following a single oral administration of 200 mg NBP.

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) |

| NBP | 235 ± 110 | 0.7 ± 0.2 | 343 ± 153 | 1.3 ± 0.5 |

| 10-keto-NBP (M2) | 142 ± 50 | 1.1 ± 0.6 | 545 ± 204 | 2.1 ± 0.7 |

| 3-hydroxy-NBP (M3-1) | 425 ± 153 | 1.1 ± 0.5 | 993 ± 359 | 2.2 ± 0.5 |

| 10-hydroxy-NBP (M3-2) | 1020 ± 320 | 1.2 ± 0.5 | 3540 ± 1140 | 3.3 ± 0.9 |

| NBP-11-oic acid (M5-2) | 711 ± 202 | 1.4 ± 0.7 | 1410 ± 544 | 2.4 ± 0.6 |

Data adapted from Diao et al. (2013).[3]

In preclinical studies using rats, the distribution of NBP's hydroxylated metabolites shows significant isomer selectivity. After oral administration of NBP, the plasma exposure of 3-OH-NBP was found to be 4.64 times that of 10-OH-NBP.[7] However, the brain exposure of 3-OH-NBP was only 11.8% of 10-OH-NBP, indicating a greater ability of 10-OH-NBP to cross the blood-brain barrier.[7][8]

| Pharmacokinetic Parameters in Rats (Oral Administration of 20 mg/kg NBP) | ||

| Metabolite | Plasma AUC (0-24h) (ng·h/mL) | Brain AUC (0-24h) (ng·h/g) |

| 3-OH-NBP | 5797 ± 1010 | 130 ± 44 |

| 10-OH-NBP | 1250 ± 188 | 1101 ± 351 |

Data adapted from Diao et al. (2015).[7][8]

Experimental Protocols

A validated LC-MS/MS method for the simultaneous determination of NBP and its four major metabolites in human plasma serves as a representative experimental protocol.[3]

1. Sample Preparation:

-

A simple protein precipitation method is employed.

-

To a plasma sample, methanol (B129727) containing the deuterated internal standards (including this compound) is added.

-

The mixture is vortexed and then centrifuged to precipitate proteins.

-

The supernatant is collected for LC-MS/MS analysis.[3]

2. Liquid Chromatography:

-

A gradient elution is used to achieve baseline separation of the isomers 3-OH-NBP and 10-OH-NBP.[3]

-

The mobile phase typically consists of a mixture of methanol, acetonitrile, and an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate).[3]

-

A C18 column is commonly used for separation.[9]

3. Tandem Mass Spectrometry:

-

A key aspect of the method is the use of polarity switching during the chromatographic run to optimize sensitivity for different analytes. M3-1 and M5-2 are monitored in negative electrospray ionization (ESI) mode, while NBP, M2, and M3-2 are monitored in positive ESI mode.[3]

-

Detection is performed using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity.[9]

Bioanalytical Workflow for Pharmacokinetic Studies.

Conclusion

The use of this compound as an internal standard is integral to the robust and accurate quantification of 10-OH-NBP in pharmacokinetic studies of 3-n-butylphthalide. This technical guide has provided a comprehensive overview of the metabolic pathways of NBP, detailed experimental protocols for bioanalysis, and presented key pharmacokinetic data. By employing such rigorous analytical methodologies, researchers and drug development professionals can ensure the generation of high-quality data, which is fundamental for the successful clinical development and therapeutic monitoring of NBP.

References

- 1. benchchem.com [benchchem.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. Simultaneous quantitation of 3-n-butylphthalide (NBP) and its four major metabolites in human plasma by LC-MS/MS using deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of Butylphthalide in Immunity and Inflammation: Butylphthalide May Be a Potential Therapy for Anti-Inflammation and Immunoregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of 3-n-butylphthalide and its metabolite 10-hydroxy-butylphthalide in rat plasma using liquid chromatography-tandem mass spectrometry and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for the Quantification of 10-OH-NBP in Plasma using 10-OH-NBP-d4 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of regulated bioanalysis, the precise and accurate quantification of analytes in complex biological matrices like plasma is critical. The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated analog of the analyte, is widely recognized as the gold standard for quantitative bioanalysis.[1][2][3] This approach, known as isotope dilution mass spectrometry (IDMS), relies on the addition of a known amount of the SIL-IS to the sample at the beginning of the workflow.[1] Because the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects.[2] This allows it to effectively compensate for variations that can occur during sample preparation and analysis, thereby significantly improving the accuracy, precision, and robustness of the method.

This document provides a detailed protocol for the quantification of 10-hydroxy-N-benzyl-4-phenylbutan-2-amine (10-OH-NBP) in human plasma using its deuterated internal standard, 10-OH-NBP-d4. The methodology is based on a common protein precipitation extraction technique followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Materials and Reagents

-

Analytes: 10-OH-NBP (Analyte), this compound (Internal Standard, IS)

-

Plasma: Blank human plasma (K2-EDTA) from at least six different sources

-

Solvents: Acetonitrile (B52724) (ACN, LC-MS grade), Methanol (B129727) (MeOH, LC-MS grade), Formic Acid (FA, >99%), Deionized Water (>18 MΩ·cm)

-

Equipment: Analytical balance, calibrated pipettes, vortex mixer, microcentrifuge, 1.5 mL polypropylene (B1209903) tubes, 96-well collection plates, HPLC vials

-

Instrumentation: A validated LC-MS/MS system (e.g., Agilent 1100 series HPLC coupled with a Sciex API 4000 mass spectrometer or equivalent).

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1.0 mg of 10-OH-NBP and this compound reference standards into separate volumetric flasks.

-

Dissolve in methanol to achieve a final concentration of 1.0 mg/mL for each. Store at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions for the analyte (10-OH-NBP) by serially diluting the primary stock solution with 50:50 (v/v) Methanol:Water. These will be used to spike into blank plasma to create calibration standards and quality control samples.

-

Prepare an Internal Standard (IS) Working Solution of this compound at a concentration of 100 ng/mL by diluting the IS primary stock with methanol.

-

Preparation of Calibration Standards and Quality Control (QC) Samples

-

Spike the appropriate analyte working standard solution into blank human plasma (not exceeding 5% of the total plasma volume) to prepare a series of calibration curve (CC) standards.

-

Independently prepare Quality Control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Sample Preparation: Protein Precipitation (PPT)

-

Aliquot: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of the plasma sample (blank, CC, QC, or unknown study sample).

-

Add Internal Standard: Add 25 µL of the IS Working Solution (100 ng/mL this compound) to all tubes except for the "double blank" (blank plasma with no IS).

-

Vortex: Briefly vortex mix for approximately 10 seconds.

-

Precipitate Protein: Add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate plasma proteins.

-

Vortex: Vortex vigorously for 1 minute.

-

Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer: Carefully transfer the supernatant to a clean 96-well plate or HPLC vials.

-

Inject: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system for analysis.

LC-MS/MS Method Parameters

The following are typical starting parameters and should be optimized for the specific instrumentation used.

Table 1: Example Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Gradient Elution | Start at 5% B, ramp to 95% B over 3.0 min, hold for 1.0 min, return to 5% B and re-equilibrate for 1.5 min |

| Total Run Time | 5.5 minutes |

Table 2: Example Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 550°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas (CAD) | Medium |

| MRM Transition (Analyte) | e.g., m/z 270.2 → 134.1 (Hypothetical) |

| MRM Transition (IS) | e.g., m/z 274.2 → 138.1 (Hypothetical) |

Data Presentation and Method Performance

The method should be validated according to regulatory guidelines to ensure its reliability. The following tables summarize the expected performance characteristics of a robust bioanalytical method.

Table 3: Calibration Curve Performance

| Parameter | Result |

| Calibration Model | Linear, weighted by 1/x² |

| Range | 0.5 - 500 ng/mL |

| Correlation Coeff. (r²) | > 0.995 |

| Accuracy | Within ±15% of nominal (±20% at LLOQ) |

Table 4: Intra-day and Inter-day Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.5 | < 10.0 | 95.0 - 105.0 | < 12.0 | 94.0 - 106.0 |

| Low QC | 1.5 | < 8.0 | 97.0 - 103.0 | < 9.0 | 96.0 - 104.0 |

| Mid QC | 75 | < 6.0 | 98.0 - 102.0 | < 7.0 | 98.0 - 102.0 |

| High QC | 400 | < 5.0 | 98.5 - 101.5 | < 6.0 | 99.0 - 101.0 |

| (Data are examples and should meet acceptance criteria of <15% CV for precision and 85-115% for accuracy; <20% and 80-120% at LLOQ respectively) |

Table 5: Recovery and Matrix Effect

| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect |

| Low QC | 91.5 | 93.2 | 0.98 |

| High QC | 94.1 | 93.8 | 1.01 |

| (Matrix Effect is calculated as the response in post-extraction spiked samples divided by the response in neat solution. A value close to 1 indicates minimal matrix effect.) |

Visualizations

Caption: Bioanalytical workflow for 10-OH-NBP quantification in plasma.

Caption: Hypothetical metabolic pathway of a xenobiotic like 10-OH-NBP.

References

Application Note: Quantitative Analysis of 10-hydroxy-NBP in Human Plasma using 10-OH-NBP-d4 as an Internal Standard by LC-MS/MS

Introduction

3-n-Butylphthalide (NBP) is a drug used for the treatment of cerebral ischemia. After administration, NBP undergoes extensive metabolism, with 10-hydroxy-NBP (10-OH-NBP) being one of its major circulating metabolites.[1][2] Accurate quantification of 10-OH-NBP in biological matrices is crucial for pharmacokinetic and metabolic studies. This application note describes a robust and sensitive method for the quantitative analysis of 10-OH-NBP in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, 10-OH-NBP-d4, to ensure high accuracy and precision.

Principle

This method involves the extraction of 10-OH-NBP and the internal standard (this compound) from human plasma via solid-phase extraction (SPE). The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The use of this compound as an internal standard compensates for variability in sample preparation and matrix effects, leading to reliable quantification.

Materials and Reagents

-

10-OH-NBP analytical standard

-

This compound internal standard

-

Human plasma (K2-EDTA)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 1 mL, 30 mg)

-

96-well collection plates

-

Centrifuge

-

SPE manifold

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Experimental Protocols

Standard and Internal Standard Stock Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1.0 mg of 10-OH-NBP and this compound reference standards into separate 1.5 mL microcentrifuge tubes.

-

Add 1.0 mL of methanol to each tube to obtain a final concentration of 1 mg/mL.

-

Vortex for 30 seconds to dissolve. Store at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of 10-OH-NBP by serially diluting the primary stock solution with 50:50 (v/v) methanol:water.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

-

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment:

-

Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.

-

Vortex each sample for 10 seconds.

-

To 100 µL of each plasma sample, add 10 µL of the 100 ng/mL this compound internal standard working solution.

-

Add 200 µL of 0.1% formic acid in water and vortex for 10 seconds.

-

-

SPE Procedure:

-

Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated plasma samples onto the conditioned SPE cartridges.

-

Washing: Wash the cartridges with 1 mL of 5% methanol in water.

-

Elution: Elute the analytes with 1 mL of methanol into a clean 96-well collection plate.

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of 50:50 (v/v) methanol:water.

-

Seal the plate and vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the supernatant to an autosampler vial or plate for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

LC System: UPLC System

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

Start at 10% B

-

Linear gradient to 95% B over 3.0 minutes

-

Hold at 95% B for 1.0 minute

-

Return to 10% B in 0.1 minutes

-

Equilibrate at 10% B for 0.9 minutes

-

-

MS System: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 10-OH-NBP | 207.1 | 189.1 | 15 |

| This compound | 211.1 | 193.1 | 15 |

Data Presentation

Table 1: Method Validation Summary

| Parameter | Result |

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Accuracy at LLOQ | 95.2% |

| Precision at LLOQ (%CV) | 8.7% |

| Intra-day Precision (%CV) | |

| Low QC (1.5 ng/mL) | 6.5% |

| Mid QC (75 ng/mL) | 4.2% |

| High QC (400 ng/mL) | 3.8% |

| Inter-day Precision (%CV) | |

| Low QC (1.5 ng/mL) | 7.8% |

| Mid QC (75 ng/mL) | 5.1% |

| High QC (400 ng/mL) | 4.5% |

| Recovery | |

| 10-OH-NBP | 88.5% |

| This compound | 90.1% |

| Matrix Effect | 92.3% |

Visualizations

Metabolic Pathway of NBP

Caption: Metabolic pathway of 3-n-butylphthalide (NBP).

Experimental Workflow

Caption: Workflow for SPE-based sample preparation.

Logical Relationship of Quantification

Caption: Logic of internal standard-based quantification.

References

- 1. Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Utilizing 10-OH-NBP-d4 for Accurate Quantification in In Vitro Metabolism Assays

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide and a detailed protocol for using the deuterated internal standard, 10-OH-NBP-d4, for the accurate quantification of its corresponding metabolite, 10-OH-NBP, in in vitro metabolism assays using human liver microsomes (HLM).

Introduction

In drug discovery and development, understanding a compound's metabolic fate is critical for evaluating its efficacy, potential toxicity, and drug-drug interaction profile. In vitro metabolism assays, particularly using subcellular fractions like liver microsomes, are fundamental tools for this assessment.[1][2] The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum playing a major role in the biotransformation of a vast majority of small molecule drugs.[1][2]

For many xenobiotics, including synthetic opioids like fentanyl analogs, hydroxylation is a common phase I metabolic pathway. The resulting hydroxylated metabolites must be accurately quantified to determine rates of formation and overall metabolic stability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and selectivity.[3]

To ensure the accuracy and precision of LC-MS/MS quantification, the use of a stable isotope-labeled internal standard (SIL-IS) is indispensable. A SIL-IS, such as this compound, is chemically identical to the analyte of interest (10-OH-NBP) but has a higher molecular weight due to the incorporation of deuterium (B1214612) atoms. This near-perfect analogy allows the SIL-IS to co-elute and experience similar ionization effects, effectively correcting for variability during sample preparation and analysis. This application note details a robust protocol for an in vitro metabolism assay using human liver microsomes and the application of this compound as an internal standard.

Principle of the Assay

This protocol outlines a method to study the formation of the 10-OH-NBP metabolite from a parent compound in vitro. The assay utilizes human liver microsomes, which contain a rich supply of drug-metabolizing enzymes, primarily CYPs. The metabolic reaction is initiated by adding a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system, which serves as a necessary cofactor for CYP enzyme activity.

The reaction is incubated at a physiological temperature (37°C) for a specified time course. To stop the enzymatic activity, an organic solvent, typically ice-cold acetonitrile, is added. This step also serves to precipitate microsomal proteins. Crucially, a known and fixed concentration of the internal standard, this compound, is included in the quenching solution. The addition of the SIL-IS after the reaction termination ensures it does not interfere with the enzymatic reaction but effectively normalizes for any analyte loss during subsequent sample processing steps (e.g., centrifugation, transfer, injection) and for variations in instrument response (e.g., ion suppression). The final supernatant is analyzed by LC-MS/MS, and the concentration of the formed 10-OH-NBP metabolite is calculated from the peak area ratio of the analyte to the internal standard.

Visualization of Pathways and Workflows

Metabolic Pathway of Parent Compound

Caption: Metabolic conversion of the parent drug to 10-OH-NBP via CYP450-mediated hydroxylation.

Experimental Workflow

Caption: Workflow for the in vitro metabolism assay using a deuterated internal standard.

Materials and Reagents

-

Parent Compound (Substrate)

-

This compound (Internal Standard, IS)

-

Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Magnesium Chloride (MgCl₂)

-

NADPH Regenerating System Solution A (e.g., NADP+, Glucose-6-Phosphate)

-

NADPH Regenerating System Solution B (e.g., Glucose-6-Phosphate Dehydrogenase)

-

Acetonitrile (ACN), LC-MS grade, ice-cold

-

Dimethyl Sulfoxide (DMSO), ACS grade

-

Deionized Water

-

96-well incubation plates

-

Centrifuge capable of handling 96-well plates

-

LC-MS/MS system

Experimental Protocol

This protocol is designed for a 96-well plate format but can be scaled as needed.

Preparation of Solutions

-

Substrate Stock Solution (10 mM): Prepare a 10 mM stock of the parent compound in DMSO.

-

Substrate Working Solution (100 µM): Dilute the 10 mM stock solution 1:100 in 100 mM phosphate buffer (pH 7.4).

-

Microsome Dilution (1 mg/mL): Thaw pooled HLM on ice. Dilute the 20 mg/mL stock to a final concentration of 1 mg/mL in cold 100 mM phosphate buffer. Keep on ice.

-

NADPH Regenerating System: Prepare the NADPH regenerating system according to the manufacturer's instructions immediately before use.

-

Internal Standard (IS) Quenching Solution (50 nM): Prepare a 50 nM solution of this compound in ice-cold acetonitrile.

-

Note: The optimal IS concentration should provide a robust signal on the specific LC-MS/MS instrument used. A starting concentration of 50 nM is recommended, but this may require optimization (typical range 10-200 nM) during formal method validation.

-

Incubation Procedure

-

In a 96-well plate, add 178 µL of the diluted microsome solution (1 mg/mL) to each well.

-

Add 2 µL of the substrate working solution (100 µM) to each well for a final substrate concentration of 1 µM and a final microsomal protein concentration of ~0.5 mg/mL.

-

Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 5-10 minutes with gentle agitation.

-

Reaction Initiation: Start the metabolic reaction by adding 20 µL of the freshly prepared NADPH regenerating system to each well. The final incubation volume will be 200 µL.

-

Incubation: Incubate the plate at 37°C with gentle agitation. Collect samples at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Reaction Termination: At each designated time point, transfer 50 µL of the incubation mixture to a new 96-well plate containing 150 µL of the ice-cold IS Quenching Solution (50 nM this compound in ACN). The T=0 sample is prepared by adding the quenching solution before the NADPH system.

-

Protein Precipitation: Seal the plate, vortex thoroughly for 2 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the plate at 4,000 x g for 20 minutes at 4°C to pellet the precipitated protein.

-

Sample Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Data Presentation

Table 1: Standard Incubation Conditions

| Parameter | Final Concentration / Condition | Notes |

| Substrate (Parent Drug) | 1 µM | A concentration near the expected Km is ideal. 1-10 µM is a common starting range. |

| Human Liver Microsomes | 0.5 mg/mL | Typical range is 0.2 - 1.0 mg/mL. |

| Reaction Buffer | 100 mM Potassium Phosphate, pH 7.4 | Standard physiological buffer for in vitro assays. |

| NADPH System | Per manufacturer's recommendation | Essential cofactor for CYP450 activity. |

| Incubation Temperature | 37°C | Mimics physiological conditions. |

| Final Incubation Volume | 200 µL | |

| Quenching Solution | 3 volumes of ACN with IS | Ensures efficient reaction termination and protein precipitation. |

| Internal Standard | 50 nM (this compound) | Concentration should be optimized for the specific analytical method. |

Table 2: Representative LC-MS/MS Parameters

| Parameter | Example Condition |

| LC Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Analyte) | Determine experimentally (e.g., [M+H]+ → Product Ion) |

| MRM Transition (IS) | Determine experimentally (e.g., [M+H+4]+ → Product Ion) |

Note: All MS parameters (e.g., collision energy, declustering potential) must be optimized for both the analyte and the internal standard to achieve maximum sensitivity and specificity.

Conclusion

This application note provides a detailed protocol for conducting an in vitro metabolism assay to quantify the formation of 10-OH-NBP. The successful implementation of this assay relies on a well-controlled experimental setup and, most importantly, the use of a stable isotope-labeled internal standard like this compound. By incorporating a fixed concentration of the deuterated standard during sample workup, researchers can achieve highly accurate, precise, and reliable quantitative data, which is essential for making informed decisions in the drug development pipeline.

References

Application Notes and Protocols for the Detection of 10-OH-NBP-d4 by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative analysis of 10-hydroxy-N-(4-hydroxyphenyl)retinamide-d4 (10-OH-NBP-d4) in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document includes instrument parameters, sample preparation procedures, and relevant biological context.

Introduction

N-(4-hydroxyphenyl)retinamide (4-HPR), also known as fenretinide (B1684555), is a synthetic retinoid that has demonstrated significant promise in cancer chemoprevention and therapy. Its mechanism of action involves the induction of apoptosis and cell cycle arrest in various cancer cell lines. The metabolism of fenretinide is a critical aspect of its pharmacology, leading to the formation of several metabolites, including hydroxylated species such as 10-OH-NBP. To accurately quantify these metabolites in preclinical and clinical studies, stable isotope-labeled internal standards, such as this compound, are essential for robust and reliable LC-MS/MS assays.

Metabolic Pathway of Fenretinide

Fenretinide undergoes extensive metabolism primarily through oxidation and glucuronidation. Key metabolic pathways include the formation of 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) and N-(4-methoxyphenyl)retinamide (4-MPR). Hydroxylation of the hydroxyphenyl ring, for instance at the 10-position, represents another important metabolic route. This metabolism is primarily mediated by cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2C8, and CYP26A1, as well as UDP-glucuronosyltransferases (UGTs).

Caption: Metabolic pathway of Fenretinide (4-HPR).

Mass Spectrometry Parameters

The following tables summarize the recommended starting parameters for the detection of 10-OH-NBP and its deuterated internal standard, this compound, using a triple quadrupole mass spectrometer. Optimization of these parameters may be required for different instrument models.

Table 1: Mass Spectrometry Parameters for 10-OH-NBP and this compound

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 550-600 °C |

| Ion Spray Voltage | 5500 V |

| Dwell Time | 50-100 ms |

| Collision Gas | Argon |

Table 2: MRM Transitions and Compound-Specific Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |

| 10-OH-NBP | 408.3 | 299.2 | To be optimized | To be optimized |

| This compound | 412.3 | 303.2 (Estimated) | To be optimized | To be optimized |

| Fenretinide (4-HPR) | 392.3 | 283.2 | 32 | To be optimized |

| 4-oxo-4-HPR | 406.3 | 297.2 | To be optimized | To be optimized |

| 4-MPR | 406.3 | 283.2 | To be optimized | To be optimized |

Note: The product ion for this compound is estimated based on the fragmentation of the non-deuterated analog, assuming the deuterium (B1214612) labels are on the phenyl ring and are retained in the product ion. Optimal collision energy and declustering potential should be determined empirically.

Experimental Protocols

Sample Preparation (Plasma)

This protocol outlines a protein precipitation method for the extraction of this compound from plasma samples.

Caption: Plasma sample preparation workflow for LC-MS/MS analysis.

Detailed Steps:

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

-

Spike the sample with an appropriate amount of this compound internal standard solution.

-

Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase composition.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Table 3: Liquid Chromatography Conditions

| Parameter | Setting |

| HPLC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40 °C |

| Gradient | See Table 4 for a typical gradient |

Table 4: Example Gradient Elution Profile

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 1.0 | 30 |

| 5.0 | 95 |

| 7.0 | 95 |

| 7.1 | 30 |

| 10.0 | 30 |

Data Analysis and Quantification

Quantification is performed by calculating the peak area ratio of the analyte (10-OH-NBP) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations. The concentration of 10-OH-NBP in unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Conclusion

This document provides a comprehensive starting point for the development and validation of an LC-MS/MS method for the quantification of this compound. The provided parameters and protocols are based on established methods for the analysis of fenretinide and its metabolites and should be optimized for the specific instrumentation and application. The use of a stable isotope-labeled internal standard is critical for achieving accurate and precise quantification in complex biological matrices.

Application Note: High-Throughput Quantification of 10-hydroxy-NBP in Human Plasma using UPLC-MS with a Deuterated Internal Standard

Abstract

This application note describes a robust and sensitive UPLC-MS/MS method for the quantitative analysis of 10-hydroxy-NBP, a primary active metabolite of 3-n-butylphthalide (NBP), in human plasma. The method utilizes a stable isotope-labeled internal standard, 10-OH-NBP-d4, to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for a high-throughput workflow suitable for pharmacokinetic studies in drug development. The chromatographic separation is achieved on a C18 column with a rapid gradient elution, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method was validated according to the FDA guidelines and demonstrated excellent linearity, accuracy, precision, and recovery.

Introduction

3-n-butylphthalide (NBP) is a synthetic compound based on a component isolated from the seeds of Apium graveolens (celery) and is used for the treatment of ischemic stroke. The pharmacological activity of NBP is largely attributed to its active metabolites, with 10-hydroxy-NBP being one of the most significant. Accurate quantification of 10-hydroxy-NBP in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note presents a detailed protocol for a UPLC-MS/MS method for the reliable determination of 10-hydroxy-NBP in human plasma, employing this compound as the internal standard to correct for matrix effects and procedural variability.

Experimental

Materials and Reagents

-

10-hydroxy-NBP (purity ≥98%)

-

This compound (purity ≥98%, isotopic purity ≥99%)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

-

UPLC System: Waters ACQUITY UPLC I-Class or equivalent

-

Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer or equivalent

-

UPLC Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm)

Sample Preparation

-

Thaw plasma samples and standards to room temperature.

-

To 50 µL of plasma sample, add 10 µL of this compound internal standard working solution (100 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 200 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean vial for UPLC-MS/MS analysis.

UPLC Method

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Elution:

-

0-0.5 min: 30% B

-

0.5-2.0 min: 30% to 95% B

-

2.0-2.5 min: 95% B

-

2.5-2.6 min: 95% to 30% B

-

2.6-3.5 min: 30% B

-

MS Method

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 500°C

-

Desolvation Gas Flow: 1000 L/hr

-

Cone Gas Flow: 150 L/hr

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| 10-hydroxy-NBP | 207.1 | 171.1 | 25 | 15 |

| This compound (IS) | 211.1 | 175.1 | 25 | 15 |

Method Validation

The method was validated for linearity, accuracy, precision, recovery, and matrix effect according to the guidelines for bioanalytical method validation.

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for 10-hydroxy-NBP in human plasma. The correlation coefficient (r²) was consistently greater than 0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. The results are summarized in Table 1.

Table 1: Intra- and Inter-day Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |

| LLOQ | 1 | 6.8 | 105.2 | 8.1 | 103.5 |

| Low QC | 3 | 5.2 | 102.1 | 6.5 | 101.7 |

| Medium QC | 50 | 4.1 | 98.7 | 5.3 | 99.2 |

| High QC | 800 | 3.5 | 101.5 | 4.7 | 100.8 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at three QC levels. The results are presented in Table 2.

Table 2: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC | 3 | 92.5 | 98.2 |

| Medium QC | 50 | 95.1 | 101.5 |

| High QC | 800 | 94.3 | 99.8 |

Protocols

Protocol 1: Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh 10 mg of 10-hydroxy-NBP and this compound and dissolve each in 10 mL of methanol to obtain separate 1 mg/mL stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the 10-hydroxy-NBP stock solution with methanol to create working standard solutions for calibration curve and QC samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Protocol 2: Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards: Spike 45 µL of drug-free human plasma with 5 µL of the appropriate 10-hydroxy-NBP working standard solution to achieve final concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in the same manner at concentrations of 1 ng/mL (LLOQ), 3 ng/mL (Low QC), 50 ng/mL (Medium QC), and 800 ng/mL (High QC).

Protocol 3: Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression. The concentrations of the QC and unknown samples are then determined from the regression equation.

Visualization

Caption: UPLC-MS/MS workflow for the quantification of 10-hydroxy-NBP.

Conclusion

The UPLC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of 10-hydroxy-NBP in human plasma. The use of a deuterated internal standard ensures the accuracy and precision of the results. This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring of NBP.

Application of 10-OH-NBP-d4 in Cerebral Ischemia Research

Introduction